Cyclopropanecarbonyl cyanide

Description

Structural Context and Unique Features of the Cyclopropane-Carbonyl-Nitrile System

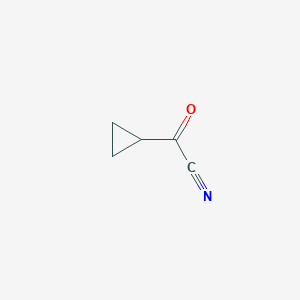

Cyclopropanecarbonyl cyanide, with the chemical formula C₅H₅NO, consists of a cyclopropane (B1198618) ring attached to a carbonyl group, which is in turn bonded to a cyanide group. The key structural features are the high ring strain of the cyclopropane ring and the electrophilicity of the acyl cyanide moiety.

The cyclopropane ring, with its C-C-C bond angles forced to 60°, possesses significant strain energy. The carbon-carbon bonds have a high degree of p-character, making the ring susceptible to cleavage reactions under various conditions, including with electrophiles, nucleophiles, or through radical pathways. nih.gov When attached to an electron-withdrawing group like a carbonyl, the cyclopropane ring can act as a donor and is activated towards ring-opening reactions. researchgate.net

The acyl cyanide functional group is a potent electrophile. The presence of two strongly electron-withdrawing groups (the carbonyl oxygen and the nitrile nitrogen) on the same carbon atom makes it highly reactive towards nucleophiles. This reactivity is a cornerstone of its synthetic utility. The combination of these two functionalities in one molecule creates a system with multiple reactive sites, offering a platform for diverse chemical transformations.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 6047-92-3 | C₅H₅NO | Acyl cyanide with a strained cyclopropane ring. |

| Cyclopropanecarbonitrile (B140667) | 5500-21-0 | C₄H₅N | Nitrile directly attached to a cyclopropane ring. wikipedia.org |

| Cyclopropanecarbonyl chloride | 4023-34-1 | C₄H₅ClO | Reactive acid chloride precursor. sigmaaldrich.com |

| Cyclopropanecarboxylic acid | 5500-21-0 | C₄H₆O₂ | Product of cyclopropyl (B3062369) cyanide hydrolysis. wikipedia.org |

Broader Significance within Organic Chemistry Research

The significance of this compound in organic chemistry stems from its potential as a versatile synthetic intermediate. The cyclopropyl group is a valuable structural motif found in numerous natural products and pharmaceutical agents. Its incorporation can significantly influence a molecule's biological activity and physical properties. nih.govresearchgate.net

Acyl cyanides, while historically known, have seen a resurgence as useful synthons. They can be considered as "masked" acyl chlorides or activated carboxylic acids. acs.org The reaction of this compound with various nucleophiles could provide a direct route to a range of cyclopropyl ketones, amides, and esters, which are important intermediates in medicinal chemistry. For instance, the cyclopropanecarbonyl moiety is a key component in the synthesis of intermediates for drugs like Fexofenadine. google.com

Research into molecules like this compound contributes to the development of new synthetic methodologies. The interplay between the strained ring and the reactive acyl cyanide group can lead to novel reaction pathways, such as tandem reactions involving nucleophilic attack followed by ring-opening, providing access to complex molecular scaffolds from simple starting materials.

Historical Perspectives on Related Cyclopropane and Nitrile Chemistries

The historical context for this compound is rooted in the independent development of cyclopropane and nitrile chemistry.

Cyclopropane Chemistry: The parent compound, cyclopropane, was first synthesized by August Freund in 1881 via an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org For a long time, cyclopropanes were primarily of theoretical interest due to their unique bonding and high ring strain. It wasn't until the mid-20th century that their potential as building blocks in organic synthesis was widely recognized. ambeed.com The development of cyclopropanation reactions, such as those involving carbenes or the Simmons-Smith reaction, provided chemists with practical methods to construct this three-membered ring, paving the way for its inclusion in synthetic targets.

Nitrile Chemistry: Nitriles, organic compounds containing a −C≡N functional group, have been known for over a century and are central to organic synthesis. The cyano group is a versatile functional handle that can be converted into amines, carboxylic acids, amides, and ketones. wikipedia.orgchemicalbook.in A common method for their preparation is the reaction of alkyl halides with cyanide salts. wikipedia.org The chemistry of acyl cyanides, specifically, has been explored for their unique reactivity. They can be prepared by reacting acyl halides with metal cyanides, a method that could logically be applied to the synthesis of this compound from cyclopropanecarbonyl chloride. google.comd-nb.info

The convergence of these two fields of study provides the foundation for the investigation of molecules like this compound, where the rich chemistry of both the cyclopropane ring and the acyl cyanide group can be exploited for synthetic advantage.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6047-92-3 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

cyclopropanecarbonyl cyanide |

InChI |

InChI=1S/C5H5NO/c6-3-5(7)4-1-2-4/h4H,1-2H2 |

InChI Key |

OXFVCMMQMWINHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropanecarbonyl Cyanide

Classical and Foundational Synthetic Routes

Traditional synthetic pathways to cyclopropanecarbonyl cyanide and its precursors have laid the groundwork for the production of this and related compounds. These methods often involve multi-step sequences that address the formation of the cyclopropane (B1198618) ring and the subsequent installation of the required functional groups.

Formation of the Cyclopropane Ring Motif

The construction of the cyclopropane ring is a critical step in the synthesis of this compound. One established method involves the cyclization of 4-chlorobutyronitrile (B21389) to yield cyclopropanecarbonitrile (B140667). google.com This can be followed by further functionalization. Another approach to a cyclopropane-containing precursor, cyclopropanecarboxylic acid, is through the thermal isomerization or rearrangement of 2,3-dihydrofuran (B140613) to produce cyclopropanecarboxaldehyde (B31225), which is then oxidized. google.com

A widely recognized method for creating cyclopropanes is the Simmons-Smith reaction, which utilizes a zinc-copper couple and methylene (B1212753) iodide to convert olefins into their corresponding cyclopropanes. researchgate.net Additionally, the Corey-Chaykovsky reaction offers another route to cyclopropanes from aryl vinylketones. d-nb.info

Introduction and Functionalization of the Carbonyl and Nitrile Groups

The introduction of the carbonyl and nitrile groups can be achieved through various classical transformations. For instance, cyclopropanecarboxylic acid can be converted to its acid chloride, cyclopropanecarbonyl chloride, by reacting it with a chlorinating agent like thionyl chloride. google.com This acid chloride can then serve as a precursor for introducing the carbonyl group in subsequent reactions, such as Friedel-Crafts acylation. d-nb.info

The nitrile group is often introduced via nucleophilic substitution using a cyanide salt. For example, a common route to cyclopropanecarbonitrile involves the reaction of a metal cyanide with 1-bromo-3-chloropropane (B140262) to form 4-chlorobutyronitrile, which then undergoes cyclization. google.com The direct addition of cyanide to a carbonyl compound, forming a cyanohydrin, is another fundamental method for introducing a nitrile group. docbrown.info This can be followed by further reactions to achieve the desired final product.

Advanced and Novel Synthetic Approaches

In recent years, more sophisticated and efficient methods for synthesizing cyclopropane derivatives have emerged. These advanced strategies often offer improved selectivity, milder reaction conditions, and access to a broader range of substituted cyclopropanes.

Transition Metal-Catalyzed Protocols for C-C and C-N Bond Formation

Transition metal catalysis has become a powerful tool in the synthesis of complex organic molecules, including those containing cyclopropane rings. Palladium-catalyzed reactions, for instance, have been employed in the coupling-cyclization of 2-(2',3'-allenyl)malonates with organic halides to produce highly substituted cyclopropane compounds. grafiati.com Furthermore, palladium-catalyzed carbonylative cross-coupling reactions between aryl or heteroaryl iodides and tricyclopropylbismuth (B1255716) provide an expedient route to aryl cyclopropylketones. d-nb.info

Rhodium(III)-catalyzed C-H activation has been utilized to initiate the cyclopropanation of N-enoxyphthalimides with alkenes, demonstrating a diastereoselective [2+1] annulation. researchgate.net Iron carbonyl complexes have also been shown to participate in [5+1] cycloadditions with vinylcyclopropanes. pku.edu.cn

| Catalyst | Reactants | Product Type | Reference |

| Palladium(0) | 2-(2',3'-Allenyl)malonates, Organic Halides | Polysubstituted Cyclopropanes | grafiati.com |

| (SIPr)Pd(allyl)Cl | Aryl/Heteroaryl Iodides, Tricyclopropylbismuth | Aryl Cyclopropylketones | d-nb.info |

| Rhodium(III) | N-Enoxyphthalimides, Alkenes | Substituted Cyclopropanes | researchgate.net |

| Iron Pentacarbonyl | Vinylcyclopropane | Cyclohexenone-Fe complex | pku.edu.cn |

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis has emerged as a complementary approach to metal-based catalysis, often providing high levels of enantioselectivity. For instance, the enantioselective synthesis of (+)-juvabione has been achieved using an organocatalytic desymmetrization strategy. google.com N-Heterocyclic carbenes (NHCs) have also been recognized as effective organocatalysts for various transformations, including those that could be applied to the synthesis of complex cyanides. sioc-journal.cn While direct application to this compound synthesis is not explicitly detailed in the provided results, the principles of organocatalysis are relevant for achieving high selectivity in related synthetic steps.

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer unique and often milder alternatives for chemical synthesis. Photochemical reactions, for example, have been used in the synthesis of complex molecules and can induce specific transformations that are difficult to achieve through thermal methods. ethernet.edu.etrsc.org For instance, the photochemical synthesis of certain chromium carbonyl complexes has been demonstrated. rsc.org A manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols has also been developed, providing a route to synthetically useful chlorinated ketones. researchgate.net These non-traditional energy sources can provide access to reactive intermediates under controlled conditions, potentially enabling novel routes to cyclopropane derivatives.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of acyl cyanides, including this compound, has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. The classic route involves the reaction of an acyl chloride with a metal cyanide, a process that necessitates careful consideration of solvent use, waste generation, and reagent toxicity. google.comwikipedia.org Green methodologies aim to address these challenges by redesigning synthetic pathways to be safer, more efficient, and environmentally benign.

Development of Solvent-Free and Aqueous Reaction Media

The choice of reaction medium is a cornerstone of green chemistry, with a focus on eliminating or replacing hazardous organic solvents.

Solvent-Free Synthesis: The move towards solvent-free conditions is a primary goal in green synthesis, as it reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs). Research has demonstrated the feasibility of one-pot, solvent-free synthesis for aroyl cyanides by reacting aromatic acids directly with thionyl chloride and potassium ferricyanide (B76249) at elevated temperatures (180 °C). ciac.jl.cn This approach, which achieves high yields of 71-92%, offers a significant green advantage by eliminating the need for a reaction solvent entirely. ciac.jl.cn While this specific protocol has been applied to aromatic systems, it establishes a precedent for the potential development of a similar high-temperature, solvent-free method for aliphatic acyl cyanides like this compound. ciac.jl.cn Other phase-transfer catalysis methods using agents like PEG400 have also proven effective for the cyanation of various compounds under solvent-free conditions. researchgate.net

Aqueous Reaction Media: The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. However, its application in acyl cyanide synthesis is challenging. The reactants, particularly acyl chlorides like Cyclopropanecarbonyl chloride, and the acyl cyanide product itself are susceptible to rapid hydrolysis in aqueous environments. rsc.orgscbt.com

Despite this, studies have shown that acyl cyanides can participate in reactions within aqueous systems under specific conditions. For instance, the indium-mediated allylation of various acyl cyanides has been successfully carried out in an aqueous tetrahydrofuran (B95107) (THF) solution, indicating that the functional group can persist long enough to react. tandfonline.com The hydrolysis of acetyl and propionyl cyanides is rapid in neutral or slightly acidic solutions but is inhibited by increasing acid concentrations, suggesting that pH control is critical for managing reactions in water. rsc.org The conventional synthesis often employs inert organic solvents like o-dichlorobenzene precisely to prevent the undesired reaction with water. google.comgoogle.com The development of a truly aqueous synthesis of this compound would likely require catalyst systems or protective measures to prevent hydrolysis of the starting materials and product.

Table 1: Comparison of Reaction Media for Acyl Cyanide Synthesis

| Feature | Conventional Solvent-Based | Solvent-Free | Aqueous Media |

|---|---|---|---|

| Typical Solvents | Inert organic solvents (e.g., o-dichlorobenzene, xylenes, CH₂Cl₂) google.comresearchgate.netgoogle.com | None | Water, often with a co-solvent (e.g., THF) tandfonline.com |

| Key Advantages | Prevents hydrolysis of reactants and products | Eliminates solvent waste, reduces cost and hazards | Environmentally benign, non-flammable, low cost |

| Key Challenges | Solvent toxicity, cost, and disposal | High temperatures may be required, potential for solid-state mixing issues ciac.jl.cn | Rapid hydrolysis of acyl chloride and acyl cyanide product rsc.org |

| Example Condition | Aroyl chloride with KCN in dichloromethane (B109758) with catalyst researchgate.net | Aromatic acid with thionyl chloride and K₃[Fe(CN)₆] at 180°C ciac.jl.cn | Acyl cyanide with allyl halide and Indium in THF/water tandfonline.com |

Maximization of Atom Economy and Minimization of Chemical Waste

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org Minimizing the production of waste, especially hazardous waste, is a parallel goal.

The most direct synthesis of this compound involves the reaction of Cyclopropanecarbonyl chloride with a metal cyanide, such as Sodium cyanide (NaCN). wikipedia.org

Chemical Reaction: C₃H₅COCl + NaCN → C₃H₅COCN + NaCl

Atom Economy Calculation: The atom economy is calculated as: (Molar Mass of Desired Product / Molar Mass of All Reactants) x 100. nih.gov

Molar Mass of this compound (C₅H₅NO): 95.10 g/mol

Molar Mass of Cyclopropanecarbonyl chloride (C₄H₅ClO): 104.53 g/mol nih.gov

Molar Mass of Sodium cyanide (NaCN): 49.01 g/mol

Atom Economy = [95.10 / (104.53 + 49.01)] x 100 = 61.9%

This calculation reveals that a significant portion of the reactant mass (38.1%) ends up as a byproduct, in this case, Sodium chloride (NaCl). While NaCl has low toxicity, it still constitutes waste that must be separated and disposed of.

Waste Minimization: The primary concerns regarding waste in this synthetic route are:

Toxic Reagents: The use of highly toxic metal cyanides (NaCN, KCN, CuCN) is a major drawback from a safety and environmental standpoint. google.comgoogle.comganeshremedies.com Accidental release or improper disposal of cyanide waste is extremely hazardous. scribd.com

Precursor Synthesis Waste: The preparation of the starting material, Cyclopropanecarbonyl chloride, typically involves reacting Cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). google.com This reaction produces gaseous byproducts of hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are corrosive and hazardous and require scrubbing or neutralization. google.com

Table 2: Atom Economy and Waste Profile for this compound Synthesis

| Step | Reactants | Desired Product | Byproducts | Atom Economy | Waste Profile |

|---|---|---|---|---|---|

| 1: Precursor Synthesis | Cyclopropanecarboxylic acid + Thionyl chloride | Cyclopropanecarbonyl chloride | SO₂(g), HCl(g) | Not applicable for this intermediate step, but generates significant waste | Corrosive and hazardous gases google.com |

| 2: Cyanation | Cyclopropanecarbonyl chloride + Sodium cyanide | This compound | Sodium chloride (NaCl) | 61.9% | Low-toxicity salt, but requires separation. Main hazard is unreacted toxic cyanide. wikipedia.org |

Implementation of Biocatalytic Transformations for Nitrile Production

Biocatalysis offers a powerful green alternative for chemical synthesis, utilizing enzymes to perform reactions with high specificity under mild conditions, such as room temperature and neutral pH. researchgate.net For nitrile production, biocatalysis presents an opportunity to completely avoid the use of highly toxic cyanide reagents. scilit.comnih.gov While a direct biocatalytic route to this compound has not been specifically reported, established enzymatic pathways for general nitrile synthesis could potentially be adapted.

Two promising cyanide-free biocatalytic routes are:

Cascade from Carboxylic Acids: A multi-enzyme cascade can convert a carboxylic acid into a nitrile. This process begins with a carboxylate reductase , which reduces the starting material (e.g., Cyclopropanecarboxylic acid) to its corresponding aldehyde. The aldehyde is then converted to an aldoxime, which is subsequently dehydrated to the final nitrile product by an aldoxime dehydratase (Oxd). scilit.com This pathway is a complete green alternative to traditional chemical oxidation and cyanation.

Dehydration of Aldoximes: The enzyme aldoxime dehydratase (Oxd) directly catalyzes the dehydration of an aldoxime (R-CH=N-OH) to a nitrile (R-C≡N). nih.govebi.ac.uk This heme-containing enzyme is notable for its ability to synthesize a carbon-nitrogen triple bond by eliminating water. nih.govebi.ac.uk A potential biocatalytic synthesis of this compound could therefore start from Cyclopropanecarboxaldoxime, which would be converted in a single step by Oxd. This method is highly attractive due to its simplicity and the generation of only water as a byproduct. nih.govwikipedia.org

The implementation of these biocatalytic strategies would represent a significant advancement in the green synthesis of this compound, offering high efficiency and selectivity while operating under environmentally benign conditions and eliminating the most hazardous reagents from the process.

Table 3: Potential Biocatalytic Routes for Cyanide-Free Nitrile Synthesis

| Route | Key Enzyme(s) | Potential Starting Material | Reaction | Green Advantage |

|---|---|---|---|---|

| 1. Carboxylic Acid Cascade | Carboxylate Reductase, Aldoxime Dehydratase (Oxd) | Cyclopropanecarboxylic acid | Multi-step enzymatic conversion | Avoids toxic cyanides and harsh chemical oxidants; mild reaction conditions. scilit.com |

| 2. Aldoxime Dehydration | Aldoxime Dehydratase (Oxd) | Cyclopropanecarboxaldoxime | Single-step enzymatic dehydration | Extremely high atom economy; water is the only byproduct; avoids toxic cyanides. nih.govebi.ac.uk |

Chemical Reactivity and Mechanistic Investigations of Cyclopropanecarbonyl Cyanide

Reactivity Pathways Governed by Cyclopropane (B1198618) Ring Strain

The significant strain energy of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a primary driver for its reactivity. This strain is readily released through ring-opening reactions initiated by thermal, catalytic, nucleophilic, electrophilic, or radical pathways. In cyclopropanecarbonyl cyanide, the presence of the electron-withdrawing carbonyl and cyanide groups activates the ring, making it particularly susceptible to cleavage. Such systems are often referred to as donor-acceptor cyclopropanes, where the cyclopropane ring acts as a donor and the substituents act as acceptors, facilitating polar reaction mechanisms. ethernet.edu.etresearchgate.net

Thermal and catalytic conditions can effectively induce the cleavage and rearrangement of the cyclopropane ring in activated systems.

Thermal Reactions: Heating cyclopropyl (B3062369) compounds can lead to isomerization. For instance, the thermal isomerization of cyclopropyl cyanide at high temperatures (660-760 K) yields a mixture of cis- and trans-crotonitrile, allyl cyanide, and methacrylonitrile. wikipedia.org This reaction is understood to proceed through a biradical mechanism initiated by the homolytic cleavage of a C-C bond in the ring. wikipedia.org While specific studies on the thermal behavior of this compound are not prevalent, it is anticipated to undergo similar isomerizations, potentially at lower temperatures due to the additional activation by the carbonyl group.

Catalytic Ring-Opening: Lewis acids and transition metals are effective catalysts for the ring-opening of activated cyclopropanes. The cyclopropanecarbonyl cation, generated from cyclopropanecarbonyl chloride in superacidic media like HF–SbF₅ or FSO₃H–SbF₅, undergoes ring-opening to form the crotyl and methacryloyl cations. researchgate.net This demonstrates that strong acid catalysis facilitates the cleavage of the C-C bond adjacent to the carbonyl group. researchgate.net Similarly, palladium catalysts are known to promote the ring-opening of related cyclopropanecarboxamides. researchgate.net Scandium trifluoromethanesulfonate (B1224126) has also been used to catalyze the ring-opening of donor-acceptor cyclopropanes in the presence of nucleophiles. researchgate.net

Table 1: Catalytic Systems for Ring-Opening of Cyclopropane Derivatives

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| HF–SbF₅ (Superacid) | Cyclopropanecarbonyl chloride | Crotyl and methacryloyl cations | researchgate.net |

| Pd(OAc)₂ | Cyclopropanecarboxamides | Open-chain carboxamides | researchgate.net |

| Sc(OTf)₃ | Donor-acceptor cyclopropanes | Ring-opened adducts | researchgate.net |

| B(C₆F₅)₃ / TfOH | Donor-acceptor cyclopropanes | γ-Cyanoesters | nih.gov |

The polarized nature of the activated cyclopropane ring makes it a target for both nucleophiles and electrophiles.

Nucleophilic Ring Cleavage: The cyclopropane ring in donor-acceptor systems is highly susceptible to attack by nucleophiles. ethernet.edu.et The reaction of donor-acceptor cyclopropanes with cyanide ions, often using trimethylsilyl (B98337) cyanide as a surrogate in the presence of a Lewis acid catalyst, provides a direct route to γ-cyanoesters. nih.gov This transformation proceeds via a ring-opening mechanism where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond. Under different conditions, such as using sodium cyanide, the reaction can lead to different products like 2-arylsuccinonitriles. nih.gov The facility of ring cleavage is strongly influenced by the nature and number of activating substituents. ethernet.edu.et

Electrophilic Ring Cleavage: The cyclopropane ring possesses σ-aromaticity, allowing it to react with strong electrophiles. It is exceptionally reactive toward electrophilic reagents like bromine, which leads to the cleavage of the three-membered ring. nih.gov In superacidic environments, the protonation of the carbonyl group in cyclopropanecarbonyl chloride generates a highly electrophilic species, the cyclopropanecarbonyl cation, which then undergoes ring cleavage. researchgate.net

Free radical reactions provide another avenue for the transformation of the cyclopropyl group, although their prominence in donor-acceptor systems is debated.

Cyclopropylcarbonyl Radical: The cyclopropylcarbonyl radical can be generated from the corresponding aldehyde, cyclopropanecarboxaldehyde (B31225), via hydrogen atom abstraction. rsc.org This radical is a key intermediate that can undergo decarbonylation to yield a cyclopropyl radical and carbon monoxide. rsc.org However, the cyclopropanecarbonyl radical is relatively stable, and decarbonylation is not always the exclusive pathway. caltech.edu The activation energy for the homolytic cleavage of the C-C bond between the carbonyl group and the cyclopropane ring is significant. caltech.edu

Cyclopropyl Radical Ring-Opening: Once formed, the cyclopropyl radical can undergo a characteristic ring-opening isomerization to the more stable allyl radical. rsc.org The presence of unsaturated products in reactions involving cyclopropyl radicals is evidence for this ring fission. rsc.org However, some studies suggest that for donor-acceptor-substituted cyclopropanes, reactions via polar intermediates are more frequent than radical processes due to the ability of the substituents to stabilize charges. ethernet.edu.et The oxidation of an aldehyde to a carboxylic acid is known to be a free-radical process, and the potential for decomposition of the cyclopropane ring during such a transformation is a known concern. google.comgoogleapis.com

Nucleophilic and Electrophilic Ring Cleavage Mechanisms

Reactivity of the Carbonyl Functionality

The carbonyl group in this compound is an electrophilic center that readily participates in addition and olefination reactions, which are characteristic of ketones.

The polarized carbon-oxygen double bond of the carbonyl group is a prime site for attack by nucleophiles.

Mechanism: In a typical nucleophilic addition, a nucleophile attacks the slightly positive carbonyl carbon, causing the π-electrons of the C=O bond to move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemguide.co.ukchemistryguru.com.sg This intermediate is then protonated to yield the final addition product. savemyexams.com In the case of this compound, this reaction would lead to a cyclopropyl-substituted cyanohydrin derivative.

Examples with Related Compounds: While specific examples for this compound are not widely documented, the reactivity pattern is well-established for related compounds. The addition of organometallic reagents like aryllithium or Grignard reagents to cyclopropane carboxylic acid or its derivatives is a common method for synthesizing aryl cyclopropyl ketones. d-nb.info Furthermore, the reaction of cyclopropanecarbonyl chloride with amine nucleophiles, such as piperazine, to form amides is a well-utilized synthetic transformation. thieme-connect.com

Table 2: Nucleophilic Reactions at the Carbonyl Group of Cyclopropane Derivatives

| Substrate | Nucleophile/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| General Ketone | HCN/CN⁻ | Nucleophilic Addition | Cyanohydrin | chemguide.co.uk |

| Cyclopropane carboxylic acid | Aryllithium | Nucleophilic Acyl Substitution | Aryl cyclopropyl ketone | d-nb.info |

| Cyclopropanecarbonyl chloride | Piperazine/DIPEA | Nucleophilic Acyl Substitution | Piperazinyl cyclopropyl ketone | thieme-connect.com |

Carbonyl-olefin metathesis is a powerful reaction for forming new carbon-carbon double bonds by exchanging groups between a carbonyl compound and an olefin.

Carbonyl-Olefin Metathesis: This reaction has gained prominence with the development of efficient Lewis acid catalysts, such as iron(III) chloride (FeCl₃). orgsyn.orgnih.gov The reaction is believed to proceed through a [2+2] cycloaddition to form an oxetane (B1205548) intermediate, which then undergoes a retro-[2+2] cycloreversion to yield the new olefin and a new carbonyl compound. mdpi.com This methodology has been applied to a broad scope of substrates, including aromatic and aliphatic ketones, to synthesize various cyclic olefins. nih.gov Substrates containing a cyclopropanecarbonyl moiety have been synthesized and used in transformations related to carbonyl-olefin metathesis. doi.orgumich.edu

Related Olefination Reactions: Besides metathesis, classical olefination reactions like the Horner-Wadsworth-Emmons reaction are also applicable. For instance, the olefination between a phosphonate (B1237965) ester and a benzonitrile (B105546) derivative containing a cyclopropyl ketone was used to construct a complex olefin, demonstrating the utility of the carbonyl group in C=C bond formation. thieme-connect.com

Nucleophilic Addition Reactions to the Carbonyl Group

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a key site of chemical reactivity. Its electronic structure, characterized by a polarized triple bond, makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile Triple Bond

The carbon atom of the nitrile group in this compound is electrophilic and readily undergoes nucleophilic addition reactions. The C≡N triple bond behaves similarly to a carbonyl group in this regard, although it is generally less reactive. lumenlearning.com

One significant class of nucleophilic additions involves organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. These strong nucleophiles attack the electrophilic nitrile carbon to form an intermediate imine anion. This intermediate is typically stable enough to prevent further addition. Subsequent aqueous workup hydrolyzes the imine anion to yield a ketone. libretexts.org For instance, the reaction of this compound with a Grignard reagent would be expected to produce a cyclopropyl ketone.

The general mechanism proceeds as follows:

Nucleophilic Attack: The organometallic reagent adds to the nitrile carbon, breaking the pi bond and forming a nitrogen-centered anion (an imine anion salt). libretexts.org

Hydrolysis: Addition of water or dilute acid during workup protonates the nitrogen, leading to the formation of an imine, which is then hydrolyzed to the final ketone product and ammonia (B1221849). libretexts.org

Another example of nucleophilic addition is the reaction with other carbon nucleophiles. The addition of a cyanide anion to a carbonyl group is a well-known reaction to form cyanohydrins. libretexts.org In a related context, the nucleophilic 1,2-addition of a cyclopropyl nitrile anion to a carbonyl group has been documented. google.com

Hydrolysis and Reduction Pathways of the Nitrile Group

The nitrile functionality can be transformed into other important functional groups, primarily carboxylic acids (or their derivatives) and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: The hydrolysis of nitriles is a common method for preparing carboxylic acids. savemyexams.com The reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org In the presence of aqueous acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.comlibretexts.org A series of proton transfers and tautomerization steps leads first to a primary amide (cyclopropanecarboxamide) and then, upon further hydrolysis, to the corresponding carboxylic acid (cyclopropanecarboxylic acid) and an ammonium (B1175870) salt. lumenlearning.comlibretexts.orgsavemyexams.com This specific transformation, the hydrolysis of cyclopropyl cyanide to cyclopropanecarboxylic acid, is a known synthetic route. lookchem.comgoogle.comgoogle.com

Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed to the carboxylate salt. Acidification is required in a final step to obtain the carboxylic acid. savemyexams.com

Reduction: Nitriles can be readily reduced to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgganeshremedies.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic nitrile carbon. The resulting imine anion is complexed with the aluminum species and undergoes a second hydride addition. libretexts.org Aqueous workup then liberates the primary amine. In the case of this compound, this reduction would yield cyclopropylmethanamine.

Other reducing agents are also effective. Diisobutylaluminum hydride (DIBALH) can be used to achieve a partial reduction, stopping at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.org Additionally, various borane (B79455) reagents, such as diisopropylaminoborane (B2863991) and ammonia borane, have been shown to reduce a wide range of nitriles to primary amines in high yields. organic-chemistry.org

Detailed Mechanistic Elucidation

Understanding the precise mechanisms of reactions involving this compound requires sophisticated analytical and theoretical methods. Computational chemistry and kinetic studies provide deep insights into transition states, energy profiles, and the factors governing reaction outcomes.

Computational Studies of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for investigating reaction pathways that are difficult to study experimentally. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to model molecular structures, optimize geometries of transition states, and calculate the energy barriers associated with a reaction. researchgate.netcsic.es

For cyclopropane-containing molecules, computational studies have been crucial. For example, in the gas-phase pyrolysis of cyclopropylamine (B47189), DFT and CBS-QB3 calculations were used to explore various mechanistic pathways. These studies identified concerted transition states and calculated activation energy barriers, finding that the formation of ethyl cyanide and H₂ had an energy barrier of 416 kJ/mol. researchgate.net

The concept of superelectrophilic activation, where molecules are activated by superacids, has also been studied computationally. DFT calculations have been applied to α,β-unsaturated nitriles, suggesting that reaction pathways can involve dicationic superelectrophiles that lead to nearly barrier-free reactions. researchgate.net The cyclopropanecarbonyl cation itself has been prepared and studied in superacidic media. researchgate.net

Furthermore, investigations into the formation of propyl cyanide isomers have utilized DFT, MP2, and coupled-cluster (CCSD(T)-F12) methods. These studies found that the radical-radical association reactions leading to the products were barrier-less, suggesting efficient formation under specific conditions. csic.es Techniques like millimeter-wave spectroscopy, combined with theoretical analysis, have even allowed for the indirect characterization of fleeting transition state structures in the decomposition of related molecules like vinyl cyanide. mit.edu

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and the relative stability of reactants, intermediates, and products, which is essential for understanding and controlling chemical reactions.

Kinetic analyses of reactions involving cyclopropane derivatives have revealed important mechanistic details. For instance, the study of the methyl-radical-sensitized decomposition of cyclopropanecarboxaldehyde provided Arrhenius parameters for key reaction steps. rsc.org Such data helps in quantifying the temperature dependence of reaction rates.

Table 1: Kinetic Data for Selected Reactions Related to Cyclopropane Systems

| Reaction | log A (s⁻¹ or cm³mol⁻¹s⁻¹) | E (kcal/mol) | Reference |

|---|---|---|---|

| CH₃ + CH₃N=NCH₃ → CH₄ + CH₂N=NCH₃ | 11.0 | 8.3 | rsc.org |

| Ring Fission of Cyclopropyl Radical | Not specified | ~20 | rsc.org |

This table presents kinetic parameters for reactions involving radicals related to cyclopropane structures, illustrating the data obtained from such studies.

Thermodynamic analysis complements kinetics by defining the energy landscape of a reaction. In the computational study of cyclopropylamine pyrolysis, both thermodynamic functions and activation parameters were calculated for all proposed pathways. researchgate.net It was determined that the formation of propene and NH₃ was the most significant pathway, both kinetically and thermodynamically, for the decomposition of trans-propylamine, with an activation barrier of 281 kJ/mol. researchgate.net

Table 2: Calculated Activation Energies for Decomposition of Propylamine (B44156) Isomers

| Reactant | Major Products | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| trans-Propylamine | Propene + NH₃ | 281 | researchgate.net |

| cis-Propylamine | Ethene + Methylimine + H₂ | 334 | researchgate.net |

| Protonated cis-Propylamine | Propene + NH₄⁺ | 184 | researchgate.net |

This table showcases calculated activation energies from a computational study on propylamine decomposition, highlighting the thermodynamic favorability of different pathways.

These types of analyses are critical for predicting reaction outcomes. For example, at elevated temperatures, the isomerization of the cyclopropyl radical to the more stable allyl radical can become a major competing reaction pathway. rsc.org Kinetic studies of cycloaddition reactions involving donor-acceptor cyclopropanes have also been used to propose plausible reaction mechanisms. researchgate.net

Advanced Spectroscopic and Computational Characterization for Research on Cyclopropanecarbonyl Cyanide

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The unambiguous identification of novel derivatives of cyclopropanecarbonyl cyanide relies on the application of high-resolution spectroscopic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural elucidation. researchgate.net

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of atoms. In ¹H NMR, the protons on the cyclopropane (B1198618) ring typically appear in a distinct upfield region, a phenomenon attributed to the ring's magnetic anisotropy. caltech.eduresearchgate.net The exact chemical shifts and coupling constants are highly sensitive to the stereochemistry and substitution pattern. For ¹³C NMR, the strained nature of the cyclopropyl (B3062369) carbons and the electronic effects of the carbonyl and nitrile groups result in characteristic chemical shifts.

For more complex derivatives, two-dimensional (2D) NMR techniques are employed to establish connectivity. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, crucial for tracing the connectivity within the cyclopropane ring and any attached alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying the quaternary carbonyl carbon by its correlation to nearby protons on the cyclopropane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of substituents on the cyclopropane ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula with high confidence. google.comumich.edu This technique is critical for confirming the identity of a newly synthesized derivative and distinguishing it from other potential isomers.

Table 1: Representative Spectroscopic Data for a Hypothetical this compound Derivative

| Technique | Signal Type | Expected Chemical Shift / m/z | Assignment and Interpretation |

| ¹H NMR | Multiplet | δ 1.2 - 1.8 ppm | Protons on the cyclopropane ring (CH₂)₂ |

| Multiplet | δ 2.5 - 3.0 ppm | Proton on the cyclopropane ring adjacent to the carbonyl (CH) | |

| ¹³C NMR | Aliphatic Carbon | δ 15 - 25 ppm | Carbons of the cyclopropane ring |

| Nitrile Carbon | δ 115 - 120 ppm | Quaternary carbon of the cyanide group (-C≡N) | |

| Carbonyl Carbon | δ 165 - 175 ppm | Quaternary carbon of the carbonyl group (-C=O) | |

| IR | Stretch | 2230 - 2250 cm⁻¹ | Characteristic sharp absorption for the nitrile (C≡N) group |

| Stretch | 1680 - 1700 cm⁻¹ | Strong absorption for the carbonyl (C=O) group conjugated to the cyclopropane ring | |

| HRMS (ESI) | [M+H]⁺ | Calculated Exact Mass | Confirms the elemental composition of the molecule |

In-Situ Spectroscopic Monitoring for Reaction Pathway Analysis

Understanding the mechanism of reactions involving this compound, including its formation and subsequent transformations, is greatly enhanced by in-situ spectroscopic monitoring. Techniques like Fourier Transform Infrared (FTIR) spectroscopy allow researchers to observe the reaction in real-time without altering the reaction conditions. researchgate.netmdpi.com

By inserting a fiber-optic Attenuated Total Reflection (ATR) probe directly into the reaction vessel, a "molecular video" of the process can be recorded. mdpi.com This method enables the tracking of reactant consumption, intermediate formation and decay, and product generation by monitoring their characteristic vibrational frequencies. For instance, in a synthesis of this compound, one could monitor the disappearance of a precursor's signal while simultaneously observing the appearance of the strong, characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups of the product. youtube.com

This real-time data is invaluable for:

Optimizing Reaction Conditions: Precisely determining reaction endpoints, identifying the formation of unstable intermediates, and understanding the effect of changing parameters like temperature or catalyst loading. mdpi.com

Kinetic Analysis: Deriving reaction rates and orders, which are fundamental to elucidating the reaction mechanism.

Detecting Side Reactions: Identifying the spectral signatures of unexpected byproducts, providing insights for improving reaction selectivity.

Table 2: Key Vibrational Frequencies for In-Situ FTIR Monitoring of Reactions

| Functional Group | Reagent Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl Chloride | Reactant (e.g., Cyclopropanecarbonyl chloride) | C=O Stretch | ~1785 cm⁻¹ |

| Cyanide Source | Reactant (e.g., Trimethylsilyl (B98337) cyanide) | C≡N Stretch | ~2180 cm⁻¹ |

| This compound | Product | C≡N Stretch | ~2240 cm⁻¹ |

| This compound | Product | C=O Stretch | ~1690 cm⁻¹ |

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools to complement experimental findings, offering deep insights into the molecular properties and behavior of this compound that are often inaccessible through measurement alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of cyclopropane-containing molecules. umich.edugrafiati.com For this compound, DFT calculations can elucidate the complex interplay between the strained cyclopropane ring and the electron-withdrawing acyl cyanide moiety.

These calculations can generate:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict sites of nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for understanding intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on bond orders, hybridization, and charge delocalization, offering a quantitative description of the bonding within the strained ring and the conjugated system.

Thermochemical Data: Calculation of reaction energies and activation barriers can be used to assess the feasibility of different reaction pathways. researchgate.net

Table 3: Information Obtainable from Quantum Chemical Calculations

| Calculated Property | Relevance to this compound |

| Optimized Molecular Geometry | Provides precise bond lengths and angles. |

| HOMO/LUMO Energies & Surfaces | Predicts reactivity and sites for electronic transitions. |

| Electrostatic Potential Map | Visualizes electrophilic and nucleophilic centers. |

| NBO Charges and Bond Orders | Quantifies electronic effects of substituents and ring strain. |

| Activation Energies (ΔG‡) | Helps to predict and understand reaction mechanisms and kinetics. researchgate.net |

While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in a condensed phase. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and reactive encounters in solution.

Key applications include:

Conformational Analysis: The bond connecting the cyclopropane ring and the carbonyl group can rotate, leading to different conformers (e.g., s-cis and s-trans orientations of the carbonyl relative to the ring). MD simulations can determine the relative populations and energy barriers between these conformers in different solvents.

Solvation Effects: MD can model the explicit interactions between this compound and solvent molecules, revealing how solvation shells influence its conformation and reactivity.

Reactive Encounters: Recent studies on related cyclopropyl ketones have used MD simulations to understand how the molecule's conformation influences its approach to a catalyst or another reactant, providing crucial insights into stereoselectivity and reaction efficiency. acs.org

A powerful application of computational chemistry is the prediction of spectroscopic data to aid in the interpretation of experimental results. By combining DFT geometry optimization with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate NMR chemical shifts with high accuracy. researchgate.netnih.govmdpi.com

This predictive capability is invaluable for:

Structural Assignment: When a reaction can produce multiple isomers or diastereomers with very similar experimental spectra, comparing the experimental data to the calculated spectra for each possible structure can lead to a definitive assignment. researchgate.net

Understanding Spectroscopic Trends: Calculations can rationalize observed chemical shifts by correlating them with the calculated electronic structure, such as local charge densities and orbital contributions.

Vibrational Spectroscopy: DFT calculations can also predict vibrational frequencies. Comparing these calculated frequencies to experimental IR and Raman spectra helps in assigning complex vibrational modes. doi.org

Table 4: Interactive Comparison of Hypothetical Experimental vs. Computationally Predicted ¹³C NMR Shifts

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) | Difference (ppm) |

| Carbonyl (C=O) | 168.5 | 169.1 | -0.6 |

| Nitrile (C≡N) | 117.2 | 117.9 | -0.7 |

| Cyclopropyl CH | 22.8 | 22.5 | +0.3 |

| Cyclopropyl CH₂ | 18.4 | 18.1 | +0.3 |

Applications of Cyclopropanecarbonyl Cyanide in Advanced Organic Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

Cyclopropanecarbonyl cyanide's utility as a C4 synthon is well-established, providing a gateway to a variety of complex molecular architectures. hilarispublisher.comthieme.de The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the reactivity of the carbonyl and cyanide groups, makes it a valuable precursor for creating intricate carbocyclic and heterocyclic systems. nih.govresearchgate.net

Stereocontrolled Construction of Highly Substituted Carbocyclic Systems

The stereocontrolled synthesis of carbocyclic systems is a cornerstone of modern organic chemistry, with significant implications for the development of new therapeutic agents and functional materials. Cyclopropane derivatives, including this compound, play a crucial role in this area. nih.gov The ability to control the stereochemistry during the construction of these cyclic systems is paramount, as the spatial arrangement of atoms can dramatically influence a molecule's biological activity. libretexts.org

One of the key strategies involves the ring-opening of the cyclopropane ring, which can proceed through various mechanisms to generate highly functionalized and stereochemically defined acyclic or larger cyclic structures. amazonaws.com For instance, the inherent strain of the cyclopropane ring can be harnessed to drive reactions that form new carbon-carbon bonds with a high degree of stereocontrol. This approach has been successfully employed in the synthesis of carbocyclic nucleosides, which are important compounds in medicinal chemistry. nih.gov

Researchers have developed methods for the stereoselective synthesis of novel cyclopropyl (B3062369) carbocyclic nucleosides, where the cyclopropane unit serves as a scaffold to introduce multiple stereocenters with defined configurations. nih.gov These syntheses often start from chiral precursors and involve the selective manipulation of functional groups to achieve the desired enantiopure products. nih.gov The resulting carbocyclic systems can feature quaternary stereogenic centers, adding to their structural complexity and potential for biological activity. nih.gov

Facile Entry into Diverse Heterocyclic Compound Libraries

The synthesis of heterocyclic compounds is of immense importance in medicinal chemistry and materials science. google.com this compound serves as a versatile starting material for the construction of a wide array of heterocyclic systems. longdom.orgnih.gov The reactivity of the carbonyl and cyanide functionalities allows for various cyclization strategies, leading to the formation of diverse heterocyclic scaffolds. researchgate.net

One common approach involves the reaction of this compound with various nucleophiles, triggering a cascade of reactions that ultimately results in the formation of a heterocyclic ring. For example, its reaction with dinucleophiles can lead to the formation of five-, six-, or even seven-membered heterocyclic rings, depending on the nature of the nucleophile and the reaction conditions.

The following table summarizes some of the heterocyclic systems that have been synthesized using this compound or its derivatives as a key building block:

| Heterocyclic System | Synthetic Strategy | Reference |

| 1,2,4-Triazoles | Reaction with hydrazides followed by cyclization. | researchgate.net |

| Pyridines | Condensation reactions with 1,3-dicarbonyl compounds and ammonia (B1221849) sources. | google.com |

| Thiazoles | Hantzsch-type synthesis with α-haloketones and thioamides. | google.com |

| Piperidines | Nucleophilic addition and subsequent cyclization. rsc.org | google.com |

These examples highlight the broad applicability of this compound in generating diverse libraries of heterocyclic compounds, which are essential for drug discovery and development programs.

Participation in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.org This approach is highly efficient and atom-economical, making it an attractive strategy for the rapid generation of molecular diversity. fu-berlin.de this compound and its derivatives have been shown to participate in various MCRs, further expanding their synthetic utility. vulcanchem.com

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for the incorporation of the cyclopropyl moiety. fu-berlin.de In these reactions, an isocyanide, a carbonyl compound, and a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi) combine to form a complex α-acyloxy carboxamide or a peptide-like molecule, respectively. organic-chemistry.org The use of this compound as the carbonyl component in these reactions allows for the direct introduction of the cyclopropylcarbonyl group into the final product.

The ability to generate complex and diverse molecular scaffolds in a single step makes MCRs involving this compound a valuable tool for the synthesis of compound libraries for high-throughput screening in drug discovery. fu-berlin.de

Strategies for Asymmetric Synthesis Leveraging this compound Precursors

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. springernature.com Chiral building blocks, which possess one or more stereocenters, are essential precursors in asymmetric synthesis. ambeed.com this compound and its derivatives can serve as prochiral substrates for the development of asymmetric catalytic reactions. nih.govdiva-portal.org

One strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction involving a cyclopropane precursor. nih.gov For example, the asymmetric reduction of the carbonyl group in a cyclopropyl ketone can lead to the formation of a chiral cyclopropyl alcohol with high enantioselectivity. These chiral alcohols can then be used as versatile intermediates in the synthesis of more complex chiral molecules.

Another approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.

Recent advances in asymmetric catalysis have led to the development of highly efficient and selective methods for the synthesis of chiral compounds. nih.gov These methods often rely on the use of transition metal catalysts with chiral ligands or organocatalysts. The application of these advanced catalytic systems to reactions involving this compound precursors holds great promise for the development of new and efficient routes to valuable chiral building blocks.

Emerging Research Frontiers and Future Perspectives in Cyclopropanecarbonyl Cyanide Chemistry

Development of Highly Enantioselective Synthetic Methods

A primary focus in contemporary organic chemistry is the development of methods to produce specific stereoisomers of chiral molecules, as the biological activity of compounds can be highly dependent on their three-dimensional structure. For cyclopropane (B1198618) derivatives, achieving high enantioselectivity is a significant challenge that is being addressed through innovative catalytic strategies.

Recent breakthroughs have demonstrated that heme proteins can be engineered to catalyze the cyclopropanation of olefins with diazo compounds. nih.gov For instance, the truncated globin of Bacillus subtilis has been engineered to catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate. nih.gov This biocatalytic method produces the corresponding cyclopropyl (B3062369) ester, a key precursor to the antithrombotic agent ticagrelor, with exceptional levels of stereocontrol. nih.gov The ability to use directed evolution to rapidly optimize enzymes for non-natural reactions like olefin cyclopropanation opens a new avenue for producing enantiomerically pure cyclopropane intermediates. nih.gov

The synthesis of complex, polysubstituted cyclopropane compounds with high regio- and stereoselectivity has also been achieved through palladium-catalyzed coupling-cyclization reactions. grafiati.com These methods, along with asymmetric cyclopropanation techniques mentioned in the synthesis of pharmaceutical intermediates, are crucial for accessing enantiomerically enriched cyclopropane building blocks. google.com The development of novel chiral ligands and catalysts continues to be a driving force in this field, aiming for even higher efficiency and selectivity under milder reaction conditions. grafiati.com

| Catalytic System | Substrate 1 | Substrate 2 | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Engineered Bacillus subtilis truncated globin | 3,4-difluorostyrene | Ethyl diazoacetate | Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | >99% | 98% | nih.gov |

Exploration of Biomimetic Transformations and Biocatalysis

The principles of biology are increasingly inspiring new chemical methodologies. This includes both mimicking biological processes (biomimetic transformations) and directly using biological machinery (biocatalysis) to perform complex chemical synthesis.

Biocatalysis , the use of enzymes to catalyze chemical reactions, has become a cornerstone of green chemistry. nih.gov Its application in cyclopropane synthesis is expanding rapidly. As highlighted previously, engineered enzymes can produce chiral cyclopropanes with high selectivity. nih.gov This approach offers significant advantages over traditional chemical methods by reducing toxic waste and often operating under mild, environmentally friendly conditions. nih.gov The field is moving beyond using naturally occurring enzymes to engineering robust biocatalysts for specific, non-natural transformations, thereby creating custom synthesis pathways for complex molecules. nih.gov A notable development is the creation of cyanide-free biocatalytic processes for producing nitriles, where enzymes like carboxylate reductase and aldoxime dehydratase are used in a cascade reaction. tugraz.at This method starts from readily available materials like fatty acids and avoids the use of highly toxic cyanide reagents, which is directly relevant to the synthesis of compounds like cyclopropanecarbonyl cyanide. tugraz.at

Biomimetic transformations aim to replicate the efficiency and selectivity of biological reactions using synthetic systems. Research in this area includes studying chemical reactions within confined nanoenvironments that mimic cellular compartments. nih.gov By immobilizing reagents within individual phospholipid vesicles, researchers can study fast reaction kinetics in a way that models biological processes within cell membranes. nih.gov While not yet widely applied directly to this compound, this approach holds future promise for understanding and controlling its reactivity in environments that resemble biological systems.

| Biocatalytic System | Starting Material | Transformation | Product | Significance | Reference |

| Engineered Heme Protein | Olefin + Diazo Compound | Asymmetric Cyclopropanation | Chiral Cyclopropyl Ester | High selectivity for pharmaceutical intermediates. | nih.gov |

| Hydroxynitrile Lyase | Ketone + Hydrogen Cyanide | Enantioselective Cyanohydrin Formation | Chiral Cyanohydrin | Access to valuable single enantiomers of bicyclic ketones. | nih.govresearchgate.net |

| Carboxylate Reductase & Aldoxime Dehydratase | Carboxylic Acids | Two-step cascade reaction | Nitrile | Cyanide-free nitrile synthesis at room temperature. | tugraz.at |

Integration into the Synthesis of Advanced Functional Materials

The cyclopropane ring is not just a feature of pharmaceuticals but is also being integrated into a variety of advanced functional materials. ganeshremedies.comambeed.com Its rigid, strained structure can impart unique properties to polymers, optoelectronic devices, and other novel materials. The synthetic versatility of cyclopropane derivatives, including those related to this compound, makes them attractive building blocks for materials science. ethernet.edu.et

Donor-acceptor substituted cyclopropanes are particularly valuable as they can undergo a variety of ring-opening reactions under mild conditions, providing access to more complex molecular architectures. grafiati.comethernet.edu.et This reactivity allows them to serve as versatile intermediates in the synthesis of bioactive compounds and other functional molecules. grafiati.com For example, cyclopropane derivatives are key components in the synthesis of several modern drugs, which can be considered highly specialized functional materials designed for specific biological interactions. thieme-connect.com The strategic incorporation of the cyclopropyl moiety can influence a molecule's conformation, metabolic stability, and binding affinity. As synthetic methods become more sophisticated, the deliberate placement of cyclopropane units to fine-tune material properties is expected to become a more common strategy in materials design. ucsb.edu

Interdisciplinary Research at the Interface of Organic Chemistry, Catalysis, and Materials Science

The most exciting future developments in this compound chemistry lie at the intersection of traditional scientific disciplines. The synthesis of novel cyclopropane structures (organic chemistry) is increasingly reliant on the development of new and highly selective catalysts (catalysis), which in turn enables the creation of molecules with unique properties for specific applications (materials science). ucsb.edu

This interdisciplinary approach is fostered by research centers that bring together scientists with different areas of expertise, such as experimental and computational chemistry. hokudai.ac.jpcollege-de-france.fr For example, computational tools like the Artificial Force Induced Reaction (AFIR) method are being used to predict reaction pathways and identify promising starting materials and catalysts, which accelerates the discovery of new reactions in the lab. hokudai.ac.jp This synergy allows for a more rational design of synthetic targets and catalysts. The development of a new catalytic system for cleaving a boron-boron bond, for instance, was guided by computational analysis before being successfully implemented in experiments. hokudai.ac.jp

The journey from a fundamental synthetic challenge, like the enantioselective synthesis of a cyclopropane, to its application in a functional material or therapeutic agent requires a collaborative effort. The future of this compound chemistry will be shaped by such fusion research, where insights from catalysis and materials science inform and guide the goals of organic synthesis, and vice-versa. ucsb.edu

Q & A

Q. What are the key physical and chemical properties of cyclopropanecarbonyl cyanide, and how do they influence laboratory handling?

this compound (C₄H₅N, CAS 5500-21-0) has a boiling point of 135°C, density of 0.911 g/mL, molecular weight of 67.09, and refractive index of 1.420 . Its flammability (flash point 40°C) and toxicity (R10-23/24/25) necessitate strict safety protocols, including fume hood use, flame avoidance, and PPE (gloves, goggles). Storage should adhere to UN 3275 regulations for nitriles .

Q. What laboratory methods are used to synthesize this compound?

The compound is synthesized via nucleophilic substitution, reacting cyclopropanecarbonyl chloride (C₄H₅ClO) with cyanide sources (e.g., KCN or NH₄SCN) in acetonitrile. Yields (48–74%) depend on reaction time, temperature, and stoichiometry. Post-synthesis, in situ purification via distillation or chromatography is recommended. Structural validation requires IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (cyclopropane ring protons at δ 1.2–1.8 ppm) .

Q. How can researchers characterize the purity and stability of this compound?

Purity is assessed via gas chromatography (GC) or HPLC with UV detection. Stability studies should monitor decomposition under varying temperatures and humidity using accelerated aging tests. Quantify degradation products (e.g., free cyanide) via ion chromatography or automated colorimetric methods (e.g., ASTM D6888-16) .

Advanced Research Questions

Q. How can regioselectivity be controlled in reactions involving this compound as a reagent?

Regioselectivity in nucleophilic additions (e.g., with amines or thiols) is influenced by solvent polarity and steric effects. Polar aprotic solvents (DMF, acetonitrile) favor attack at the carbonyl carbon, while bulky substituents on the nucleophile shift selectivity toward the nitrile group. Computational modeling (DFT) of transition states can predict pathways .

Q. What analytical challenges arise in quantifying trace cyanide release during this compound degradation?

Cyanide quantification requires minimizing matrix interference (e.g., sulfides, thiosulfates). Automated membrane dialysis (EPA 335.4) coupled with colorimetry improves precision (RPD <35%) and reduces manual errors. Validate methods using duplicate samples and spike recovery tests (85–115% acceptable range) .

Q. How does the cyclopropane ring strain influence the compound’s reactivity in multi-step syntheses?

The ring’s 60° bond angles increase thermodynamic instability, making it prone to ring-opening under acidic or oxidative conditions. Kinetic studies (via stopped-flow UV-Vis) reveal activation energies for ring cleavage, guiding solvent selection (e.g., avoid protic solvents) and catalyst design (e.g., Lewis acids) .

Q. What computational approaches are suitable for modeling this compound’s electronic structure?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts bond dissociation energies and electrostatic potential maps. Molecular dynamics simulations can model solvation effects in acetonitrile, correlating with experimental NMR chemical shifts .

Methodological Guidance

- Experimental Design : Use factorial designs to optimize synthesis parameters (e.g., temperature, molar ratios). Include control reactions without catalysts to isolate side products .

- Data Contradictions : Resolve discrepancies in yield or purity by cross-validating analytical methods (e.g., GC vs. NMR) and auditing lab conditions (humidity, reagent batch variability) .

- Safety Protocols : Follow GHS guidelines for nitriles: emergency eyewash stations, cyanide antidote kits (e.g., sodium thiosulfate), and spill containment procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.